(1,3-~15~N_2_)-7H-Purin-6-amine

Isotopic purity Mass spectrometry internal standards IDMS validation

(1,3-~15~N_2_)-7H-Purin-6-amine is a stable isotope-labeled analogue of the purine nucleobase adenine, carrying ¹⁵N atoms specifically at the N1 and N3 ring positions. With a molecular weight of 137.08 (by atom % calculation) and a characteristic M+2 mass shift, this compound is primarily utilized as an internal standard for the LC–MS/MS quantification of endogenous adenine in complex biological matrices.

Molecular Formula C5H5N5
Molecular Weight 137.11 g/mol
CAS No. 97908-71-9
Cat. No. B3333395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-~15~N_2_)-7H-Purin-6-amine
CAS97908-71-9
Molecular FormulaC5H5N5
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC1=NC2=NC=NC(=C2N1)N
InChIInChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i8+1,10+1
InChIKeyGFFGJBXGBJISGV-GAWGKFCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,3-¹⁵N₂)-7H-Purin-6-amine (Adenine-1,3-¹⁵N₂, CAS 97908-71-9): Isotopic Identity & Regulatory Anchor for Purine Quantification


(1,3-~15~N_2_)-7H-Purin-6-amine is a stable isotope-labeled analogue of the purine nucleobase adenine, carrying ¹⁵N atoms specifically at the N1 and N3 ring positions . With a molecular weight of 137.08 (by atom % calculation) and a characteristic M+2 mass shift, this compound is primarily utilized as an internal standard for the LC–MS/MS quantification of endogenous adenine in complex biological matrices [1]. Beyond its role in metabolomics, it is definitively classified as Tenofovir Impurity 58 ([N1,N3-¹⁵N₂]) Adenine, serving as a pharmacopeial reference standard for impurity profiling in antiviral drug substance analysis .

Why Unlabeled Adenine, ¹³C-Analogues, or ¹⁵N₅-Adenine Cannot Replace (1,3-¹⁵N₂)-7H-Purin-6-amine in Regulated Workflows


Generic substitution fails because the specific 1,3-¹⁵N₂ labeling pattern provides a unique combination of mass shift, ring-position specificity, and regulatory precedent. Unlabeled adenine lacks the M+2 mass shift required for isotope dilution mass spectrometry (IDMS), while uniformly labeled adenine-¹⁵N₅ (M+5) offers a different mass chromatographic window that can co-elute with other analytes in complex matrices [1]. Critically, for pharmaceutical quality control of Tenofovir, the [N1,N3-¹⁵N₂] isomer is the explicit impurity marker designated by pharmacopeial compendia, making alternative ¹³C or ²H adenine standards non-compliant for ANDA submissions [2].

Quantitative Differentiation of (1,3-¹⁵N₂)-7H-Purin-6-amine Versus Closest Analogs: Head-to-Head & Cross-Study Evidence


Isotopic Purity and Mass Shift Fidelity: 1,3-¹⁵N₂-Adenine vs. Commercial Adenine-¹⁵N₅

The Sigma-Aldrich certified adenine-1,3-¹⁵N₂ product (CAS 97908-71-9) guarantees 98 atom % ¹⁵N isotopic purity with an M+2 mass shift . In contrast, commercial adenine-¹⁵N₅ (hydrochloride hydrate, CAS 79364-53-7) provides an M+5 mass shift, which can be advantageous for minimizing natural ¹³C interference but requires a wider chromatographic separation window to avoid overlap with other purine isotopologues in multi-analyte panels [1]. The M+2 shift of the 1,3-double-labeled compound represents a deliberate middle-ground: sufficient mass separation from endogenous adenine (M+0) to eliminate cross-talk while maintaining a narrow chromatographic peak shape that is less prone to matrix interference than the bulkier +5 Da shift.

Isotopic purity Mass spectrometry internal standards IDMS validation

Regulatory Precedence: Tenofovir Impurity 58 ([N1,N3-¹⁵N₂]) vs. Other Isotopic Impurity Markers

The compound is designated as Tenofovir Impurity 58 ([N1,N3-¹⁵N₂]) Adenine across multiple global pharmacopeial supplier catalogues and is explicitly used for analytical method validation (AMV) and quality control (QC) in support of Abbreviated New Drug Applications (ANDAs) for Tenofovir-based pharmaceuticals [1]. No alternative isotope-labeled adenine (e.g., 8-¹³C-adenine, adenine-¹³C₅, or adenine-²H₄) carries this specific regulatory reference code. The [N1,N3-¹⁵N₂] labeling corresponds to the exact positions relevant to the fragmentation pathway of the tenofovir adenine substructure during MS/MS analysis, enabling unequivocal identification of the impurity in the presence of other structurally related substances.

Pharmaceutical impurity profiling Tenofovir quality control Pharmacopeial reference standards

Vibrational Spectroscopic Assignment: 1,3-¹⁵N₂ Isotopic Frequency Shift vs. 2-¹³C and 8-¹³C Analogues

A comprehensive infrared and Raman study directly compared crystalline adenine, adenine-1,3-¹⁵N₂, adenine-2-¹³C, and adenine-8-¹³C [1]. All 34 fundamental vibrational frequencies expected in the 200–1800 cm⁻¹ range were observed, and the isotope shifts for each isotopologue were assigned. The 1,3-¹⁵N₂ substitution produces distinct frequency shifts in ring-breathing and in-plane deformation modes that differ systematically from the shifts induced by 2-¹³C or 8-¹³C substitutions. For example, adenine ring stretching modes involving substantial N1 and N3 displacement exhibit larger ¹⁵N-induced red-shifts, enabling unambiguous assignment of these vibrational modes, which is critical for interpreting UV resonance Raman data of DNA–protein complexes where the adenine moiety is the spectroscopic probe.

Infrared spectroscopy Raman spectroscopy Isotopic frequency shifts Adenine ring vibrations

Quantitative Internal Standard Performance: ¹⁵N-Ring-Labeled vs. ²H-Labeled Adenine for LC–MS/MS Avoidance of Isotope Exchange

While no head-to-head study of 1,3-¹⁵N₂-adenine versus ²H₄-adenine was identified, a well-established class-level principle in bioanalytical chemistry indicates that ¹³C- and ¹⁵N-labeled internal standards are superior to their deuterium-labeled counterparts for LC–MS/MS quantification due to the risk of deuterium-hydrogen exchange in protic media . Adenine-1,3-¹⁵N₂ labels the non-exchangeable ring positions, eliminating the possibility of isotope loss during sample preparation (e.g., acid hydrolysis, derivatization, or prolonged aqueous storage). In contrast, deuterated adenine standards (e.g., adenine-2,8-²H₂) bear deuterium at C–H positions that may undergo partial H/D exchange under acidic conditions, leading to quantification bias. This is particularly relevant for adenine, which is routinely analyzed from biological matrices requiring acid precipitation.

Stable isotope internal standards Deuterium-hydrogen exchange LC–MS/MS quantification accuracy Metabolomics

Optimal Deployment Scenarios for (1,3-¹⁵N₂)-7H-Purin-6-amine: Evidence-Backed Procurement Decisions


Tenofovir Impurity Method Validation for ANDA/DMF Submission

In pharmaceutical analytical development, (1,3-¹⁵N₂)-7H-Purin-6-amine is the compendially referenced internal standard for quantifying Tenofovir Impurity 58 [1]. A validated LC–MS/MS method employing this specific isotopologue as the internal standard ensures that the impurity assay meets ICH Q2(R1) requirements for specificity, linearity, and accuracy, which is mandatory for Abbreviated New Drug Applications (ANDA) submitted to the FDA or EMA. Procurement of this compound is non-negotiable for any laboratory intending to file a tenofovir-related DMF.

Isotope Dilution Mass Spectrometry (IDMS) for Adenine Biomarker Quantification in Clinical Metabolomics

For metabolomics studies requiring absolute quantification of circulating adenine (e.g., in adenosine deaminase deficiency or purine metabolism disorders), adenine-1,3-¹⁵N₂ serves as a robust IDMS internal standard [2]. The M+2 mass shift provides a clean chromatographic window without interference from endogenous adenine isotopologues (M+0, M+1 from natural ¹³C). The 98 atom % ¹⁵N enrichment ensures precise back-calculation of adenine concentrations [1]. This application is directly supported by its demonstrated use in Caenorhabditis elegans metabolic trait studies [2].

Vibrational Spectroscopy Probe of Adenine Ring Interactions in Nucleic Acid Complexes

Biophysicists studying DNA–protein interactions or RNA folding can leverage the distinct ¹⁵N isotopic frequency shifts of 1,3-¹⁵N₂-adenine to assign adenine ring in-plane vibrations unambiguously [3]. By directly comparing IR/Raman spectra of the unlabeled and 1,3-¹⁵N₂-labeled sample, researchers can decouple adenine ring modes from ribose vibrations, enabling site-specific interpretation of hydrogen bonding and stacking interactions from UV resonance Raman enhancement patterns [4]. No other singly labeled adenine isotopologue (2-¹³C, 8-¹³C, or ¹⁵N₁) can probe both N1 and N3 simultaneously.

Multi-Analyte Nucleobase Panel Where Minimal Mass Shift is Preferred

When developing an LC–MS/MS method for simultaneous quantification of multiple purine and pyrimidine nucleobases (adenine, guanine, hypoxanthine, xanthine, uracil, thymine) from a single biological extract, the M+2 shift of 1,3-¹⁵N₂-adenine is preferred over the M+5 shift of adenine-¹⁵N₅ . The smaller mass increment reduces the risk of chromatographic retention time mismatch between the internal standard and the unlabeled analyte, which is particularly important for hydrophilic interaction chromatography (HILIC) separations. This makes the 1,3-¹⁵N₂ form the optimal procurement choice for broad-coverage nucleobase profiling panels.

Quote Request

Request a Quote for (1,3-~15~N_2_)-7H-Purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.